molecular formula C19H25NO B11699927 5-Heptyl-2-(4-methoxyphenyl)pyridine CAS No. 110500-51-1

5-Heptyl-2-(4-methoxyphenyl)pyridine

Cat. No.: B11699927
CAS No.: 110500-51-1
M. Wt: 283.4 g/mol
InChI Key: DUKKMMYQNBPJKS-UHFFFAOYSA-N
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Description

5-Heptyl-2-(4-methoxyphenyl)pyridine is an organic compound with the molecular formula C18H25NO. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. This compound features a heptyl chain attached to the second position of the pyridine ring and a methoxyphenyl group at the fourth position, making it a unique structure with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptyl-2-(4-methoxyphenyl)pyridine can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Heptyl-2-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: N-bromosuccinimide (NBS) for benzylic bromination.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Brominated derivatives.

Scientific Research Applications

5-Heptyl-2-(4-methoxyphenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 5-Heptyl-2-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Heptyl-2-(4-methoxyphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a heptyl chain and a methoxyphenyl group allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

110500-51-1

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

5-heptyl-2-(4-methoxyphenyl)pyridine

InChI

InChI=1S/C19H25NO/c1-3-4-5-6-7-8-16-9-14-19(20-15-16)17-10-12-18(21-2)13-11-17/h9-15H,3-8H2,1-2H3

InChI Key

DUKKMMYQNBPJKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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